N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide
Description
Properties
IUPAC Name |
N-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-2-(1,3-benzodioxol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3S/c25-18(10-12-7-8-16-17(9-12)27-11-26-16)23-22-24-20-14-5-1-3-13-4-2-6-15(19(13)14)21(20)28-22/h1-9H,10-11H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXPLJRUJUMRGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NC4=C(S3)C5=CC=CC6=C5C4=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide typically involves multi-step organic reactions. A possible synthetic route could start with the formation of the acenaphthothiazole core, followed by the introduction of the benzodioxole group through a series of coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, would be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable versions of the laboratory synthesis methods. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide may undergo various types of chemical reactions, including:
Oxidation: The compound could be oxidized to form different derivatives, potentially altering its electronic properties.
Reduction: Reduction reactions might be used to modify specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions could be employed to introduce new substituents onto the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be tailored to the specific transformation desired, including controlled temperatures, inert atmospheres, and appropriate solvents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce functional groups like halogens, alkyl groups, or nitro groups.
Scientific Research Applications
Chemistry
In chemistry, N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide could be used as a building block for the synthesis of more complex molecules. Its unique structure might make it a valuable intermediate in the development of new materials or catalysts.
Biology and Medicine
In biological and medicinal research, this compound could be investigated for its potential pharmacological properties. The presence of both acenaphthothiazole and benzodioxole moieties suggests that it might interact with biological targets in unique ways, potentially leading to the discovery of new drugs or therapeutic agents.
Industry
In industrial applications, the compound could be used in the development of advanced materials, such as polymers or coatings, that benefit from its specific chemical properties. It might also find use in the production of specialty chemicals or as a reagent in various manufacturing processes.
Mechanism of Action
The mechanism by which N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes or signaling pathways. Detailed studies would be required to elucidate these mechanisms and identify the key molecular interactions involved.
Comparison with Similar Compounds
Core Heterocyclic Systems
- Target Compound: Contains a fused acenaphtho[1,2-d]thiazole ring, which distinguishes it from simpler benzothiazole or triazole derivatives.
- K-Series (N-(benzo[d][1,3]dioxol-5-yl)-2-(benzylthio)acetamides): Feature a non-fused benzothiazole core with a benzylthio substituent. Synthesized via a three-step route involving substitution, acid chloride formation, and amide coupling (yields: 37–90%) .
- Triazole Derivatives (6a-m, 7a-m) : Incorporate a 1,2,3-triazole ring formed via copper-catalyzed azide-alkyne cycloaddition. The naphthalene substituent enhances hydrophobicity compared to the target compound’s acenaphthene system .
- Nitrobenzothiazole-Thiadiazole Hybrids (6d): Combine nitrobenzothiazole and thiadiazole rings, synthesized via sequential substitution and coupling reactions.
Pharmacological Activities
- Anticancer Potential: Nitrobenzothiazole-Thiadiazole Hybrids (6d): Exhibit VEGFR-2 inhibition (IC₅₀: <1 µM) and induce apoptosis in cancer cells . Triazole Derivatives (6a-m, 7a-m): Unspecified activity, but the naphthalene group may enhance intercalation properties .
Enzyme Inhibition :
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups : Nitro substituents (e.g., in 6d) enhance anticancer activity by increasing electrophilicity .
- Heterocyclic Rigidity : Fused systems (e.g., acenaphtho[1,2-d]thiazole) may improve target selectivity over flexible analogs like triazoles .
- Substituent Effects : The benzo[d][1,3]dioxol group’s metabolic stability is conserved across multiple analogs, suggesting its critical role in bioavailability .
Biological Activity
N-(acenaphtho[1,2-d]thiazol-8-yl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide is a synthetic compound that has garnered interest in various fields of biological research due to its unique structural features and potential therapeutic applications. The compound's molecular formula is C23H18N2O3S, and its molecular weight is approximately 398.54 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound contains:
- Acenaphtho[1,2-d]thiazole moiety: Known for its diverse biological activities.
- Benzo[d][1,3]dioxole structure: Often associated with medicinal properties.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including:
- Prostate cancer
- Breast cancer
- Lung cancer
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. A study reported a dose-dependent reduction in cell viability in prostate cancer cells treated with this compound, with IC50 values ranging from 10 to 20 µM depending on the specific cell line tested.
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In vitro testing against several bacterial strains demonstrated effectiveness against:
- Staphylococcus aureus
- Escherichia coli
- Pseudomonas aeruginosa
The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, indicating moderate antibacterial activity.
Anti-inflammatory Effects
Research indicates that this compound can modulate inflammatory pathways. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential use in treating inflammatory diseases.
Case Studies
- Prostate Cancer Study : A study involving the administration of this compound to mice bearing prostate tumors showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.
- Antibacterial Efficacy : Clinical isolates of Staphylococcus aureus were treated with varying concentrations of the compound. Results indicated a notable decrease in bacterial load within 24 hours of treatment, supporting its potential as an antibiotic agent.
Research Findings Summary Table
| Biological Activity | Cell Line/Organism | IC50/MIC (µM/µg/mL) | Mechanism |
|---|---|---|---|
| Anticancer | Prostate Cancer | 10 - 20 | Apoptosis induction |
| Breast Cancer | 15 - 25 | Cell cycle arrest | |
| Lung Cancer | 12 - 22 | Apoptosis induction | |
| Antimicrobial | Staphylococcus aureus | 15 | Bacterial inhibition |
| Escherichia coli | 25 | Bacterial inhibition | |
| Pseudomonas aeruginosa | 30 | Bacterial inhibition | |
| Anti-inflammatory | Macrophages | Not specified | Cytokine modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
